2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
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Overview
Description
2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
The synthesis of 2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methylthio-4-oxo-3,4-dihydropyrimidine with formaldehyde and a carboxylic acid derivative under acidic conditions. The reaction typically proceeds through a series of condensation and cyclization steps to form the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit specific enzymes and pathways involved in disease processes.
Medicine: Due to its potential biological activities, the compound is being explored as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
6-methyl-4-(methylsulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid: This compound has a similar structure but differs in the position of the methyl group.
2-methoxy-4-(methylsulfanyl)benzoic acid: This compound contains a benzoic acid moiety instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and versatile applications in various fields.
Properties
Molecular Formula |
C7H8N2O3S |
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Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-(methylsulfanylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-13-3-5-8-2-4(7(11)12)6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10) |
InChI Key |
HTWYFJOJVMROKV-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC=C(C(=O)N1)C(=O)O |
Origin of Product |
United States |
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